5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate
5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate
Brand Name:
Vulcanchem
CAS No.:
85117-87-9
VCID:
VC20864766
InChI:
InChI=1S/C16H16O9/c1-8(17)22-7-13(21)12-5-14(23-9(2)18)16(25-11(4)20)15(6-12)24-10(3)19/h5-6H,7H2,1-4H3
SMILES:
CC(=O)OCC(=O)C1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C16H16O9
Molecular Weight:
352.29 g/mol
5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate
CAS No.: 85117-87-9
Cat. No.: VC20864766
Molecular Formula: C16H16O9
Molecular Weight: 352.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85117-87-9 |
|---|---|
| Molecular Formula | C16H16O9 |
| Molecular Weight | 352.29 g/mol |
| IUPAC Name | [2-oxo-2-(3,4,5-triacetyloxyphenyl)ethyl] acetate |
| Standard InChI | InChI=1S/C16H16O9/c1-8(17)22-7-13(21)12-5-14(23-9(2)18)16(25-11(4)20)15(6-12)24-10(3)19/h5-6H,7H2,1-4H3 |
| Standard InChI Key | YBPOUYKRSJRDEC-UHFFFAOYSA-N |
| SMILES | CC(=O)OCC(=O)C1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC(=O)C1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator